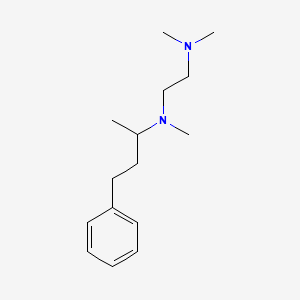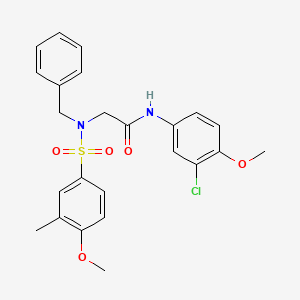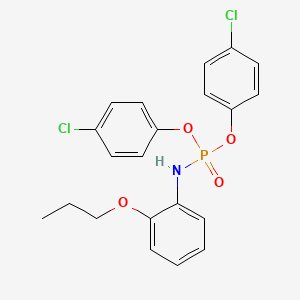![molecular formula C21H20BrNOS3 B5128097 1-phenyl-2-[(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl)sulfanyl]ethanone;bromide](/img/structure/B5128097.png)
1-phenyl-2-[(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl)sulfanyl]ethanone;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-2-[(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl)sulfanyl]ethanone;bromide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core with a dithiolo ring, making it a subject of interest for researchers in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-[(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl)sulfanyl]ethanone;bromide typically involves multiple steps, starting with the preparation of the quinoline coreCommon reagents used in these reactions include anthranilic acid derivatives and various sulfur-containing compounds . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
化学反应分析
Types of Reactions
1-phenyl-2-[(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl)sulfanyl]ethanone;bromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
科学研究应用
1-phenyl-2-[(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl)sulfanyl]ethanone;bromide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-phenyl-2-[(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl)sulfanyl]ethanone;bromide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 5-butyryl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- 5-isobutyryl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Uniqueness
Compared to similar compounds, 1-phenyl-2-[(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl)sulfanyl]ethanone;bromide stands out due to its unique combination of a quinoline core and a dithiolo ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .
属性
IUPAC Name |
1-phenyl-2-[(4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-2-ium-1-yl)sulfanyl]ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NOS3.BrH/c1-13-9-10-16-15(11-13)18-19(21(2,3)22-16)25-26-20(18)24-12-17(23)14-7-5-4-6-8-14;/h4-11,22H,12H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICWLZGVVKUAFA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=[S+]S3)SCC(=O)C4=CC=CC=C4)(C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(4-butoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B5128034.png)
![9-(1-Methylpyridin-1-ium-4-yl)-10-azatetracyclo[9.8.0.02,8.014,19]nonadeca-1(11),2(8),9,12,14,16,18-heptaene;iodide](/img/structure/B5128038.png)
![{[6-FLUORO-1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE](/img/structure/B5128065.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5128070.png)

![5-(2-nitrophenyl)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5128083.png)
![2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B5128091.png)
![2-tert-butyl-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5128092.png)
![ethyl 1-{[(benzoylamino)carbonothioyl]amino}-3-isopropyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5128104.png)
![N-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-4-bromobenzamide](/img/structure/B5128120.png)
![3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(4-METHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5128125.png)
